molecular formula C13H21NO2S B12778156 3-Ethoxy-4-ethylthio-5-methoxyphenethylamine CAS No. 90109-51-6

3-Ethoxy-4-ethylthio-5-methoxyphenethylamine

Cat. No.: B12778156
CAS No.: 90109-51-6
M. Wt: 255.38 g/mol
InChI Key: IUZSEPUWBBUJME-UHFFFAOYSA-N
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Description

It was first synthesized by Alexander Shulgin and documented in his book “Phenethylamines I Have Known And Loved” (PiHKAL) . This compound belongs to the phenethylamine class of chemicals and is known for its psychoactive properties.

Preparation Methods

The synthesis of 4-Tasb involves several steps, starting with the appropriate precursor chemicals. The synthetic route typically includes the following steps:

    Formation of the core structure: The initial step involves the formation of the core phenethylamine structure through a series of chemical reactions, including condensation and cyclization reactions.

    Introduction of the thio group: The thio group is introduced into the molecule through a substitution reaction, where a suitable thio reagent is used under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure 4-Tasb.

Chemical Reactions Analysis

4-Tasb undergoes various chemical reactions, including:

    Oxidation: 4-Tasb can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation include sulfoxides and sulfones.

    Reduction: Reduction of 4-Tasb can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced thio derivatives.

    Substitution: 4-Tasb can undergo substitution reactions where the thio group is replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

4-Tasb has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the reactivity and properties of thio-substituted phenethylamines.

    Biology: Researchers investigate the effects of 4-Tasb on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Although not widely used in medicine, 4-Tasb is studied for its potential therapeutic effects and psychoactive properties.

    Industry: Its applications in the industry are limited, but it serves as a reference compound for developing new psychoactive substances.

Mechanism of Action

The mechanism of action of 4-Tasb involves its interaction with serotonin receptors in the brain. It primarily targets the 5-HT2A receptor, leading to altered perception and mood. The compound’s psychoactive effects are mediated through the modulation of neurotransmitter release and receptor activation.

Comparison with Similar Compounds

4-Tasb is structurally similar to other phenethylamines such as:

    Asymbescaline: Shares a similar core structure but lacks the thio group.

    Mescaline: A well-known psychedelic compound with a similar phenethylamine backbone but different substituents.

    2C-T-7: Another thio-substituted phenethylamine with distinct psychoactive properties.

The uniqueness of 4-Tasb lies in its specific thio substitution, which imparts unique chemical and biological properties compared to its analogs.

Properties

CAS No.

90109-51-6

Molecular Formula

C13H21NO2S

Molecular Weight

255.38 g/mol

IUPAC Name

2-(3-ethoxy-4-ethylsulfanyl-5-methoxyphenyl)ethanamine

InChI

InChI=1S/C13H21NO2S/c1-4-16-12-9-10(6-7-14)8-11(15-3)13(12)17-5-2/h8-9H,4-7,14H2,1-3H3

InChI Key

IUZSEPUWBBUJME-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1SCC)OC)CCN

Origin of Product

United States

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